N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Lipophilicity Metabolic stability Structure-property relationship

Researchers isolating piperidine ring substitution effects on enzyme isoform selectivity often lack well-characterized baseline scaffolds. This compound provides a defined unsubstituted piperidine sulfonamide with a 5-ethyl oxadiazole core, enabling systematic methyl-scanning SAR campaigns. • Baseline scaffold for AChE/hCA/LOX inhibition profiling; related analogs achieve Ki values as low as 9.33 nM. • Unsubstituted piperidine enables direct comparison with 2-methylpiperidine (CAS 685837-26-7) and 4-methylpiperidine (CAS 685837-28-9) analogs. • Suitable for LTA biosynthesis inhibitor screening and DMPK metabolic stability studies (ethyl vs. methyl oxadiazole comparison).

Molecular Formula C16H20N4O4S
Molecular Weight 364.42
CAS No. 850935-63-6
Cat. No. B2966490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS850935-63-6
Molecular FormulaC16H20N4O4S
Molecular Weight364.42
Structural Identifiers
SMILESCCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
InChIInChI=1S/C16H20N4O4S/c1-2-14-18-19-16(24-14)17-15(21)12-6-8-13(9-7-12)25(22,23)20-10-4-3-5-11-20/h6-9H,2-5,10-11H2,1H3,(H,17,19,21)
InChIKeyDJANAAKXQJBCRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 850935-63-6): Core Structural Identity and Procurement-Relevant Properties


N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 850935-63-6) is a synthetic small molecule (MW 364.4 g/mol, formula C₁₆H₂₀N₄O₄S) that integrates a 5-ethyl-1,3,4-oxadiazole core, a central benzamide linker, and a terminal piperidin-1-ylsulfonyl group [1]. This compound belongs to a broader class of N-substituted sulfonyl amide derivatives containing 1,3,4-oxadiazole motifs that have been investigated as multi-target enzyme inhibitors, including acetylcholinesterase (AChE), carbonic anhydrase (hCA), lipoxygenase (LOX), and urease [2][3]. Its structural architecture—specifically the unsubstituted piperidine sulfonamide coupled with the 5-ethyl oxadiazole—distinguishes it from closely related analogs that bear methyl, ethyl, or dimethyl substituents on the piperidine ring or alternative heterocyclic replacements at the sulfonamide terminus [1].

Why N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Cannot Be Interchanged with In-Class Analogues: Structural Sensitivity of Biological Recognition


Within the N-substituted sulfonyl amide oxadiazole series, even minor structural perturbations—such as methylation of the piperidine ring, replacement of the sulfonamide amine, or alteration of the oxadiazole 5-substituent—can profoundly alter enzyme inhibition profiles, isoform selectivity, and cytotoxicity outcomes [1]. For example, in a closely related library of N-substituted sulfonyl amides bearing 1,3,4-oxadiazole (compounds 6a–j), AChE K_I values spanned from 23.11 nM to 52.49 nM, hCA I K_I values ranged from 18.66 nM to 59.62 nM, and hCA II K_I values ranged from 9.33 nM to 120.80 nM, depending solely on the nature of the sulfonamide substituent and the aryl/heteroaryl group appended to the oxadiazole [1]. The specific combination of an unsubstituted piperidine sulfonamide and a 5-ethyl-1,3,4-oxadiazole in CAS 850935-63-6 occupies a distinct chemical space that cannot be assumed to be functionally equivalent to its 2-methylpiperidine (CAS 685837-26-7), 4-methylpiperidine (CAS 685837-28-9), or 5-methyl-oxadiazole analogs without direct comparative biological data. Consequently, generic substitution risks invalidating structure-activity relationships established for this precise chemotype.

Quantitative Differential Evidence for N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 850935-63-6) Relative to Closest Analogues


Piperidine Ring Substituent Effect: Unsubstituted vs. 2-Methylpiperidine on Calculated Lipophilicity and Predicted Metabolic Stability

The target compound bears an unsubstituted piperidine sulfonamide, whereas the closest commercial analog (CAS 685837-26-7) incorporates a 2-methylpiperidine group. The calculated partition coefficient (XLogP3) for the target compound is 1.7 [1], placing it in a moderate lipophilicity range favorable for both aqueous solubility and membrane permeability. Introduction of a 2-methyl substituent on the piperidine ring is predicted to increase logP by approximately 0.3–0.5 log units based on fragment-based calculations, potentially altering solubility, protein binding, and metabolic clearance profiles [2]. Additionally, the unsubstituted piperidine sulfonamide may exhibit reduced steric hindrance at the sulfonamide nitrogen compared to the 2-methyl analog, which could influence hydrogen-bonding interactions with target enzymes [2]. No direct experimental head-to-head comparison between these two specific compounds has been published; this evidence is based on class-level structure-property inference from the broader oxadiazole sulfonamide series.

Lipophilicity Metabolic stability Structure-property relationship

Oxadiazole 5-Substituent Comparison: 5-Ethyl vs. 5-Methyl on Class-Level Enzyme Inhibition Potency Ranges

In a published library of N-substituted sulfonyl amides incorporating 1,3,4-oxadiazole (Güleç et al., 2022), compounds with varying oxadiazole 5-substituents and sulfonamide groups were evaluated against AChE, hCA I, and hCA II. While the specific target compound CAS 850935-63-6 was not included in that panel, the study established that the identity of the oxadiazole C5 substituent and the sulfonamide amine jointly determine enzyme inhibition potency. AChE K_I values across the series ranged from 23.11 nM to 52.49 nM (a 2.3-fold range), hCA I K_I from 18.66 nM to 59.62 nM (3.2-fold range), and hCA II K_I from 9.33 nM to 120.80 nM (12.9-fold range) [1]. The 5-ethyl-1,3,4-oxadiazole motif present in the target compound is expected to confer distinct steric and electronic properties compared to the 5-methyl analog (CAS not available; N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, MW 350.39), which may translate into differential enzyme binding, as observed for other ethyl-to-methyl substitutions in the oxadiazole series [1][2].

Enzyme inhibition Structure-activity relationship Acetylcholinesterase

Sulfonamide Amine Ring Size Comparison: Piperidine vs. Pyrrolidine on Predicted Target Engagement Profiles

The target compound employs a six-membered piperidine ring as the sulfonamide amine component, whereas a structurally similar analog substitutes this with a five-membered pyrrolidine ring (N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide). In the broader oxadiazole sulfonamide class, the ring size of the cyclic amine attached to the sulfonyl group has been shown to influence enzyme isoform selectivity. For instance, in the Güleç et al. (2022) series, compounds bearing different cyclic and acyclic sulfonamide amines exhibited hCA II/hCA I selectivity ratios that varied by over 5-fold [1]. While no direct piperidine-versus-pyrrolidine comparison data exist for the 5-ethyl oxadiazole scaffold, molecular docking studies from the class indicate that the six-membered piperidine ring can engage in more extensive van der Waals contacts with hydrophobic enzyme pockets compared to the smaller pyrrolidine ring, potentially enhancing binding affinity [1][2].

Sulfonamide SAR Ring-size effect Target selectivity

Class-Level Evidence for Antibacterial Target Engagement: Lipoteichoic Acid Biosynthesis Inhibition Potential

Several oxadiazole-containing compounds bearing piperidine sulfonamide moieties have been identified as inhibitors of lipoteichoic acid (LTA) biosynthesis in Staphylococcus aureus by targeting Lta synthase (LtaS) [1]. Compound 1771, an oxadiazole-based LTA inhibitor, demonstrated antibacterial activity linked to LTA reduction, and the related compound HSGN-94 (4-((cis-3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide) also reduces LTA levels in S. aureus [1]. The target compound CAS 850935-63-6 shares the core oxadiazole-piperidine-sulfonamide-benzamide scaffold with these known LTA inhibitors but differs in its specific substitution pattern (5-ethyl on oxadiazole; unsubstituted piperidine). While direct LTA inhibition data for CAS 850935-63-6 are not publicly available, its structural congruence with active chemotypes in this antibacterial target class provides a rational basis for its prioritization over analogs lacking the complete oxadiazole-sulfonamide pharmacophore . This evidence is class-level inference and should be validated through direct assay.

Antibacterial Lipoteichoic acid LtaS inhibition

Prioritized Research and Procurement Application Scenarios for N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 850935-63-6)


Structure-Activity Relationship (SAR) Studies on Multi-Target Enzyme Inhibitors Targeting AChE and Carbonic Anhydrase Isoforms

Based on the class-level evidence that N-substituted sulfonyl amide oxadiazoles achieve AChE K_I values as low as 23.11 nM and hCA II K_I values as low as 9.33 nM [1], CAS 850935-63-6 is a suitable core scaffold for systematic SAR exploration. Its unsubstituted piperidine sulfonamide and 5-ethyl oxadiazole provide a defined baseline for evaluating the impact of introducing methyl, ethyl, or halogen substituents on the piperidine ring and the oxadiazole core. Researchers should prioritize this compound when the goal is to isolate the contribution of the piperidine ring substitution to enzyme isoform selectivity, given that the 2-methylpiperidine analog (CAS 685837-26-7) and 4-methylpiperidine analog (CAS 685837-28-9) represent the next logical comparators in a methyl-scanning SAR campaign [1].

Antibacterial Discovery Targeting Lipoteichoic Acid Biosynthesis in Gram-Positive Pathogens

The structural congruence of CAS 850935-63-6 with the oxadiazole-piperidine-sulfonamide pharmacophore present in known LtaS inhibitors such as compound 1771 and HSGN-94 [2] positions this compound as a rational screening candidate for LTA biosynthesis inhibition. For laboratories engaged in antibacterial target-based screening, CAS 850935-63-6 offers a distinct substitution pattern (5-ethyl oxadiazole, unsubstituted piperidine) that complements existing LTA inhibitor chemotypes, enabling exploration of structure-activity relationships around the oxadiazole C5 position and the piperidine ring. Its procurement is particularly relevant for medicinal chemistry teams seeking to diversify their LtaS inhibitor library beyond the published 5-aryl and 3,5-dimethylpiperidine variants.

Computational Chemistry and Molecular Docking Validation Studies

With its well-defined 3D structure (InChIKey: DJANAAKXQJBCRG-UHFFFAOYSA-N) [3], moderate computed lipophilicity (XLogP3 = 1.7), and topological polar surface area of 114 Ų [3], CAS 850935-63-6 is well-suited as a test ligand for validating docking protocols targeting enzymes such as AChE, hCA I/II, and LOX. Its physicochemical profile places it within drug-like chemical space, making it a relevant reference compound for benchmarking virtual screening workflows. The availability of closely related analogs with known structural differences (e.g., methylpiperidine variants) further enables retrospective enrichment studies to assess docking method discrimination power.

Pharmacokinetic Probe Development Leveraging the Ethyl Oxadiazole Motif

The 5-ethyl substitution on the oxadiazole ring is reported to enhance metabolic stability compared to 5-methyl analogs in related oxadiazole series [4]. For DMPK scientists and pharmacology groups, CAS 850935-63-6 serves as an entry point for evaluating the metabolic fate of ethyl-oxadiazole-containing sulfonamides. Its procurement is justified when the research objective is to compare intrinsic clearance, CYP inhibition, or plasma protein binding between ethyl- and methyl-substituted oxadiazole congeners, providing data that directly inform lead optimization decisions in programs where metabolic liability has been identified as a key challenge.

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